molecular formula C18H25N5 B6438555 N,N-dimethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine CAS No. 2549016-05-7

N,N-dimethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine

Cat. No.: B6438555
CAS No.: 2549016-05-7
M. Wt: 311.4 g/mol
InChI Key: FFWAHGOLYCZDTG-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine: is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The structure of this compound includes a pyrimidine ring substituted with a piperazine moiety, which is further substituted with a phenylethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of N,N-dimethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine typically involves large-scale synthesis using the above-mentioned methods, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group on the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or neutral conditions.

Major Products:

    Oxidation: Oxidized derivatives of the piperazine or pyrimidine rings.

    Reduction: Reduced derivatives with hydrogenated piperazine or pyrimidine rings.

    Substitution: Substituted derivatives with various functional groups replacing the leaving groups.

Mechanism of Action

The exact mechanism of action of N,N-dimethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine is not well-documented. compounds with similar structures typically interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine ring is known to interact with various neurotransmitter receptors, which could be a potential pathway for its biological effects .

Comparison with Similar Compounds

Uniqueness: N,N-dimethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine is unique due to its specific substitution pattern on the piperazine and pyrimidine rings, which imparts distinct chemical and biological properties compared to other piperazine derivatives.

Properties

IUPAC Name

N,N-dimethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5/c1-15(16-7-5-4-6-8-16)22-11-13-23(14-12-22)18-19-10-9-17(20-18)21(2)3/h4-10,15H,11-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWAHGOLYCZDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCN(CC2)C3=NC=CC(=N3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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